Tri-O-acetyl-D-glucal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UTUOFQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | Tri-O-acetyl-D-glucal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3685-88-9, 2873-29-2 | |

| Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-O-acetyl-D-glucal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,6-Tri-O-acetyl-D-glucal

Introduction

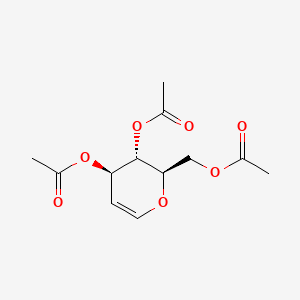

3,4,6-Tri-O-acetyl-D-glucal, also known as triacetylglucal, is a fully protected derivative of D-glucal, an unsaturated cyclic enol ether of glucose. With the chemical formula C₁₂H₁₆O₇, this white crystalline solid serves as a pivotal building block in modern carbohydrate chemistry and drug development.[1][2] Its utility stems from the presence of a reactive double bond between the C-1 and C-2 positions of the dihydropyran ring, which allows for a variety of stereoselective transformations.[1] It is widely employed as a glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and various natural products. A key reaction involving this compound is the Ferrier rearrangement, which enables the formation of 2,3-unsaturated glycosides, versatile intermediates for further chemical manipulation.[1]

Chemical Structure and Properties

The structure of 3,4,6-Tri-O-acetyl-D-glucal features a dihydropyran core with acetyl protecting groups at positions C-3, C-4, and C-6. This configuration renders the molecule stable for storage and suitable for a range of chemical reactions. It is soluble in various organic solvents such as dichloromethane (B109758), dimethylformamide (DMF), and ethanol, but insoluble in water.[2]

Table 1: Quantitative Data for 3,4,6-Tri-O-acetyl-D-glucal

| Property | Value | Reference |

| Systematic Name | [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | [2] |

| CAS Number | 2873-29-2 | [2] |

| Molecular Formula | C₁₂H₁₆O₇ | [1] |

| Molecular Weight | 272.25 g/mol | [1] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 51-52 °C | [2] |

| Optical Activity | [α]²⁵/D −12°, c = 2 in ethanol | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.48, 5.35, 5.23, 4.86, 4.41, 4.26, 4.21, 2.10, 2.08, 2.05 | [2] |

| ¹³C NMR | δ (ppm): 170.6, 170.2, 169.8, 145.5, 99.2, 74.3, 67.8, 66.0, 61.9, 21.0, 20.9, 20.8 | [3] |

Experimental Protocols

Synthesis of 3,4,6-Tri-O-acetyl-D-glucal from D-Glucose

This protocol describes a multi-step synthesis starting from D-glucose, adapted from established patent literature.[4] The process involves the formation of pentaacetylglucose, followed by bromination and subsequent reduction to yield the target glucal.

Step 1: Synthesis of Pentaacetylglucose

-

In a suitable reaction vessel, combine D-glucose and acetic anhydride.

-

Add a catalytic amount of iodine (e.g., 1-5 mol% relative to glucose).

-

Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the crude pentaacetylglucose.

Step 2: Synthesis of Tetraacetylglucose Bromide

-

Dissolve the pentaacetylglucose from Step 1 in a suitable solvent such as dichloromethane.

-

At room temperature, introduce hydrogen bromide gas into the solution.

-

Continue stirring until the starting material is fully consumed as indicated by TLC.

-

Pour the reaction mixture into ice water and separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. The resulting organic solution containing tetraacetylglucose bromide is used directly in the next step.[4]

Step 3: Reductive Elimination to form 3,4,6-Tri-O-acetyl-D-glucal

-

Prepare a suspension of activated zinc powder in a solvent mixture (e.g., methanol (B129727) and dichloromethane). Copper salts may be used to activate the zinc.

-

To this suspension, add the dichloromethane solution of tetraacetylglucose bromide from Step 2.

-

Add acetic acid to the reaction mixture and maintain the temperature until the reaction is complete.[4]

-

Filter the reaction mixture to remove zinc powder.

-

Adjust the filtrate to a pH of 2-3 with hydrochloric acid and perform a liquid-liquid extraction with water.[4]

-

Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate, and dry it over anhydrous magnesium sulfate.[4]

-

Concentrate the solution under reduced pressure.

Step 4: Purification

-

Recrystallize the crude product obtained in Step 3 from a suitable solvent, such as absolute ethanol, to yield purified 3,4,6-Tri-O-acetyl-D-glucal.[4]

-

Dry the resulting crystals to obtain the final product.

Visualization of a Key Reaction Pathway

As a versatile glycosyl donor, 3,4,6-Tri-O-acetyl-D-glucal is frequently used in the Ferrier rearrangement to synthesize 2,3-unsaturated glycosides. This reaction is a cornerstone of modern carbohydrate synthesis.

References

A Technical Guide to Tri-O-acetyl-D-glucal: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Tri-O-acetyl-D-glucal is a versatile and pivotal intermediate in carbohydrate chemistry, serving as a cornerstone for the synthesis of a wide array of complex glycoconjugates, modified saccharides, and pharmacologically active molecules.[1][2][3] Its unique structural features, particularly the endocyclic double bond, offer a gateway to diverse chemical transformations, making it an invaluable tool for chemists in academic and industrial research. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its synthetic pathways.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid, characterized by its solubility in various organic solvents and insolubility in water.[1][4] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₇ | [1][5] |

| Molecular Weight | 272.25 g/mol | [1][5] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 343.104 °C at 760 mmHg | [4] |

| Density | 1.241 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in chloroform, ethanol (B145695), DMSO. Insoluble in water. | [4][6] |

| Optical Activity | [α]²⁵/D -12°, c = 2 in ethanol | |

| Flash Point | 149.243 °C | [4] |

| CAS Number | 2873-29-2 | [1][5] |

Spectroscopic Data

The structural elucidation of this compound is well-supported by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the acetyl protons, the protons on the dihydropyran ring, and the exocyclic methylene (B1212753) protons can be observed. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups, the carbons of the dihydropyran ring including the olefinic carbons, and the exocyclic methylene carbon are present. |

| IR (KBr) | Characteristic absorption bands for C=O stretching of the ester groups and C=C stretching of the enol ether are prominent. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of acetyl groups can be identified. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and some of its key synthetic transformations.

Synthesis of this compound from D-Glucose

This two-step procedure involves the initial conversion of D-glucose to tetra-O-acetyl-α-D-glucopyranosyl bromide, followed by a reductive elimination to yield this compound.

Step 1: Synthesis of Tetra-O-acetyl-α-D-glucopyranosyl Bromide

-

Reaction Setup: To a solution of glacial acetic acid, add a catalytic amount of a strong acid (e.g., perchloric acid).

-

Addition of D-Glucose: Gradually add D-glucose to the stirred solution while maintaining the temperature between 25-35°C.

-

Reaction: Allow the reaction to proceed for 2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to obtain an oily residue. Dissolve the residue in dichloromethane (B109758) and wash sequentially with water, 10% sodium carbonate solution, water, and saturated brine. Dry the organic phase over anhydrous sodium sulfate.

-

Bromination: To the dried solution, add a 33% solution of hydrogen bromide in acetic acid under a nitrogen atmosphere. Maintain the reaction temperature between 20-30°C for 4 hours.

-

Isolation: Cool the reaction mixture to 0-10°C and add water. Separate the organic layer and neutralize it with 10% sodium carbonate solution, followed by washing with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.

-

Crystallization: Evaporate the solvent and dissolve the residue in methyl tert-butyl ether. Add petroleum ether to induce crystallization. Filter the solid and dry under vacuum below 40°C to yield tetra-O-acetyl-α-D-glucopyranosyl bromide.[1]

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the tetra-O-acetyl-α-D-glucopyranosyl bromide from Step 1 in dichloromethane.

-

Reduction: Add a saturated aqueous solution of ammonium (B1175870) chloride followed by zinc powder.

-

Reaction: Reflux the mixture with stirring for 15 hours.

-

Work-up: Cool the reaction and filter to remove the zinc powder. Separate the layers of the filtrate and wash the organic phase with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution to dryness. Recrystallize the residue from ethanol to obtain pure this compound.[1]

Key Reactions of this compound

1. Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides, which are valuable synthetic intermediates.[7][8][9]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the desired alcohol or thiol nucleophile (1.1 equivalents) in dry dichloromethane.

-

Catalyst Addition: Add a catalytic amount (10 mol%) of a Lewis acid, such as bromodimethylsulfonium bromide (BDMS), to the solution at room temperature.[10]

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated O-glycoside.[10]

2. Synthesis of 2-Iodo-3,4,6-tri-O-acetyl-D-glucal

This reaction provides a key intermediate for further functionalization at the C2 position.

-

Reaction Setup: A detailed procedure for the synthesis of 2-iodo-3,4,6-tri-O-acetyl-D-glucal from 3,4,6-tri-O-acetyl-D-glucal has been reported.[11][12] While the specific reagents were not detailed in the abstract, it is a known transformation in carbohydrate chemistry.

Synthetic and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic and reaction pathways involving this compound.

Caption: Synthesis of this compound from D-Glucose.

Caption: Key Reactions of this compound.

Applications in Drug Development and Research

This compound is not merely a laboratory curiosity; it is a critical building block in the synthesis of numerous biologically active compounds.[1][3] Its derivatives have been utilized in the synthesis of compounds with potential antiviral, anticancer, and antibiotic properties.[3] For instance, it has been employed as a precursor in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives, which are known for their spliceosome inhibitory activity.[6] The ability to readily functionalize the glucal scaffold allows for the generation of diverse libraries of carbohydrate-based molecules for high-throughput screening in drug discovery programs.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. teses.usp.br [teses.usp.br]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Tri-O-acetyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-O-acetyl-D-glucal, a cornerstone of modern carbohydrate chemistry, is a versatile synthetic intermediate with a rich history. First synthesized in 1913 by the pioneering chemist Emil Fischer and his colleague Karl Zach, this acetylated glycal has become an indispensable tool for the synthesis of a wide array of complex carbohydrates, including oligosaccharides, glycosides, and various natural products. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods of this compound. It includes a detailed comparison of synthetic yields, step-by-step experimental protocols for both historical and contemporary syntheses, and a summary of its key physicochemical properties.

Introduction

Glycals are cyclic enol ether derivatives of sugars characterized by a double bond between the C-1 and C-2 positions of the carbohydrate ring.[1] Their unique electronic and stereochemical properties make them highly valuable synthons in organic chemistry. Among the various glycals, 3,4,6-Tri-O-acetyl-D-glucal stands out as one of the most widely utilized due to its stability and versatile reactivity. Its discovery over a century ago marked a significant milestone in carbohydrate chemistry, paving the way for the development of numerous synthetic methodologies and the synthesis of biologically important molecules. This guide delves into the historical context of its discovery and traces the evolution of its synthesis to the present day.

Discovery and Historical Context

The first synthesis of a glycal, specifically D-glucal, was reported in 1913 by the Nobel laureate Hermann Emil Fischer and his collaborator Karl Zach.[1] Their groundbreaking work was published in the "Berichte der deutschen chemischen Gesellschaft". Initially, Fischer and Zach were attempting to synthesize 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-glucitol through the reduction of acetobromoglucose with zinc in acetic acid. However, the reaction yielded an unexpected unsaturated compound, which they named D-glucal. The triacetylated derivative, 3,4,6-Tri-O-acetyl-D-glucal, was isolated with a remarkable yield of 83%. At the time, Fischer proposed a structural formula for the compound that was later proven to be incorrect. This discovery, however, opened up a new class of carbohydrate derivatives and laid the foundation for the extensive field of glycal chemistry.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its physical and chemical properties have been extensively characterized and are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₇ | --INVALID-LINK-- |

| Molecular Weight | 272.25 g/mol | --INVALID-LINK-- |

| Melting Point | 53-55 °C | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, ethanol, DCM, DMF, DMSO, EtOAc, MeOH, THF. Insoluble in water. | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation | [α]D²⁵ -12° (c=2 in ethanol) | --INVALID-LINK-- |

| Boiling Point | 343.1 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound has evolved significantly since its initial discovery. The classical Fischer-Zach method, involving a reductive elimination, remains a fundamental approach, while modern variations offer improved yields and milder reaction conditions.

Historical Synthesis: The Fischer-Zach Method (1913)

The original synthesis of this compound by Fischer and Zach involved the reductive elimination of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) using zinc dust in a solution of 50% aqueous acetic acid.

-

Materials:

-

Acetobromoglucose

-

Zinc dust

-

50% Aqueous Acetic Acid

-

Ether

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Acetobromoglucose is dissolved in a 50% aqueous acetic acid solution.

-

Zinc dust is added portion-wise to the stirred solution, maintaining the temperature below 30 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The reaction mixture is then filtered to remove excess zinc and other solids.

-

The filtrate is extracted with ether.

-

The ethereal extract is washed carefully with water and then with a saturated sodium bicarbonate solution until the effervescence ceases, to neutralize the acetic acid.

-

The organic layer is then washed with water again and dried over anhydrous sodium sulfate.

-

The ether is removed under reduced pressure to yield a crystalline residue.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol-water) to afford pure 3,4,6-Tri-O-acetyl-D-glucal.

-

-

Reported Yield: 83%

Modern Synthesis Methods

Modern approaches to the synthesis of this compound still largely rely on the reductive elimination of an acetylated glycosyl halide. However, modifications in the reducing agent, solvent, and reaction conditions have been introduced to enhance efficiency and simplify the work-up procedure.

A common modern adaptation of the Fischer-Zach synthesis utilizes a zinc-copper couple as the reducing agent in acetic acid.

-

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Zinc dust

-

Copper(II) acetate (B1210297) monohydrate

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A suspension of zinc dust and copper(II) acetate monohydrate in glacial acetic acid is stirred vigorously for 30 minutes.

-

A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in a mixture of toluene and glacial acetic acid is added dropwise to the activated zinc suspension at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is diluted with toluene.

-

The organic phase is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica (B1680970) gel column chromatography to give pure 3,4,6-Tri-O-acetyl-D-glucal.

-

Recent advancements have explored the use of zinc nanoparticles, which offer a larger surface area and potentially higher reactivity, allowing for milder reaction conditions.

-

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Zinc nanoparticles

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in THF, acetic acid and zinc nanoparticles are added.

-

The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

-

The reaction mixture is then extracted with ethyl acetate.

-

The organic phase is washed with saturated sodium bicarbonate solution, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the product.

-

Comparison of Synthetic Yields

| Method | Reducing Agent | Solvent | Typical Yield (%) |

| Fischer-Zach (1913) | Zinc dust | 50% Acetic Acid | 83 |

| Modern (Zn-Cu couple) | Zinc-Copper couple | Acetic Acid/Toluene | 85-95 |

| Modern (Zn Nanoparticles) | Zinc Nanoparticles | THF/Acetic Acid | ~90 |

Experimental Workflows (DOT Language)

The following diagrams illustrate the general workflows for the historical and a modern synthesis of this compound.

Caption: Workflow for the historical Fischer-Zach synthesis of this compound.

Caption: Workflow for a modern synthesis of this compound.

Conclusion

Since its discovery by Fischer and Zach in 1913, this compound has remained a pivotal molecule in carbohydrate chemistry. The evolution of its synthesis from the original reductive elimination to more refined modern methods highlights the continuous quest for efficiency and practicality in organic synthesis. This guide has provided a detailed historical perspective, comprehensive physicochemical data, and replicable experimental protocols, which will be of significant value to researchers and professionals in the fields of chemistry and drug development. The enduring utility of this compound is a testament to the foundational importance of fundamental discoveries in shaping the landscape of modern science.

References

An In-depth Technical Guide to Tri-O-acetyl-D-glucal (CAS 2873-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri-O-acetyl-D-glucal, a pivotal intermediate in carbohydrate chemistry and drug discovery. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound, a derivative of D-glucose, is a white to off-white crystalline solid.[1][2][3] Its solubility in various organic solvents makes it a versatile reagent in organic synthesis.[3][4] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2873-29-2 | [1][2][3][5][6][7] |

| Molecular Formula | C₁₂H₁₆O₇ | [3][5][6][7] |

| Molecular Weight | 272.25 g/mol | [3][5][7] |

| Melting Point | 51-55 °C | [8] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Solubility | Soluble in chloroform, ethanol (B145695), DCM, DMF, DMSO, EtOAc, MeOH, THF. Insoluble in water. | [3][4] |

| Optical Activity | [α]25/D −12°, c = 2 in ethanol | |

| IUPAC Name | [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | [3][5][7] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from D-glucose through a multi-step process involving acetylation, bromination, and reduction.

Synthesis of this compound from D-glucose

This synthesis pathway involves three main stages: the preparation of penta-O-acetyl-β-D-glucose, its conversion to tetra-O-acetyl-α-D-glucopyranosyl bromide, and the final reduction to this compound.

Caption: Synthetic pathway of this compound from D-glucose.

Experimental Protocol:

Step 1: Synthesis of Penta-O-acetyl-β-D-glucose [9]

-

To glacial acetic acid, add a catalytic amount of a strong acid.

-

Slowly add D-glucose in batches while maintaining the temperature at 25-35°C.

-

Allow the reaction to proceed for 2 hours, monitoring for completion.

-

Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to obtain an oily residue.

-

Dissolve the residue in dichloromethane (B109758) and wash with water.

-

Neutralize the organic phase with a 10% sodium carbonate solution, followed by washes with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to yield the product.

Step 2: Synthesis of Tetra-O-acetyl-α-D-glucopyranosyl bromide [9]

-

Dissolve the product from Step 1 in a suitable solvent at room temperature.

-

Under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid.

-

Stir the reaction at 20-30°C for 4 hours.

-

Cool the mixture to 0-10°C and add water to induce phase separation.

-

Neutralize the organic phase with a 10% sodium carbonate solution, followed by washes with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Crystallize the product from a mixture of methyl tert-butyl ether and petroleum ether, filter, and dry under vacuum.

Step 3: Synthesis of this compound [9]

-

Dissolve the bromide intermediate from Step 2 in dichloromethane.

-

Add a saturated ammonium chloride solution followed by zinc powder.

-

Reflux the mixture with stirring for 15 hours.

-

Cool the reaction and filter to remove excess zinc powder.

-

Separate the layers of the filtrate and wash the organic phase with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Key Reactions and Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including oligosaccharides, antiviral agents, and anticancer compounds.[2][6][10]

Ferrier Glycosylation

A prominent reaction involving this compound is the Ferrier rearrangement, which is used to synthesize 2,3-unsaturated O-glycosides. This reaction typically involves the treatment of the glucal with an alcohol in the presence of a Lewis acid catalyst.

Caption: The Ferrier glycosylation reaction using this compound.

General Experimental Protocol for Ferrier Glycosylation: [11]

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3,6-di-O-acetyl-D-glucal (derived from this compound) and activated 4 Å molecular sieves.

-

Dissolve the reactants in anhydrous dichloromethane.

-

Add the glycosyl acceptor (alcohol, 1.1-1.5 equivalents).

-

Cool the mixture to the desired temperature (typically 0°C or room temperature).

-

Add the Lewis acid promoter (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂, 10-20 mol%) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Dilute the reaction mixture with dichloromethane and filter through a pad of celite.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 2,3-unsaturated glycoside.

Precursor for Bioactive Molecules

This compound is a crucial starting material for the synthesis of complex molecules with therapeutic potential. Its chemical structure allows for various modifications, leading to the generation of diverse compound libraries for drug screening.

Caption: Role of this compound in the synthesis of therapeutic agents.

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are integral to the synthesis of molecules that modulate biological pathways, particularly in cancer and virology.[4][6][12][13][14][15][16][17] For instance, modified carbohydrates can influence cell signaling processes such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[15][16]

Spectroscopic Data

Characterization of this compound is typically performed using NMR and IR spectroscopy.

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR | Spectral data available in public databases such as PubChem. | [5][7] |

| IR Spectra | Characteristic peaks corresponding to acetyl and alkene functional groups. | [5][7] |

This guide serves as a foundational resource for professionals engaged in carbohydrate synthesis and drug development. The provided protocols and data facilitate the effective utilization of this compound in pioneering research and development endeavors.

References

- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teses.usp.br [teses.usp.br]

- 3. synthose.com [synthose.com]

- 4. O-GlcNAcylation regulation of cellular signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. blog.cellsignal.com [blog.cellsignal.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

The Synthetic Heart of Glycobiology: A Technical Guide to the Biological Significance of Acetylated Glucals

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Executive Summary

Acetylated glucals, most notably 3,4,6-tri-O-acetyl-D-glucal, represent a cornerstone of modern carbohydrate chemistry. While not possessing intrinsic biological activity, their significance is profound, stemming from their role as exceptionally versatile and powerful precursors for the synthesis of a vast array of biologically significant molecules. Their unique enol ether structure allows for a suite of high-yield chemical transformations, providing access to crucial carbohydrate classes such as 2-deoxy sugars, 2,3-unsaturated glycosides, and complex C-glycosides. These products are instrumental in drug discovery and chemical biology, serving as enzyme inhibitors, components of anticancer agents, antiviral drugs, and molecular probes to elucidate complex biological pathways. This guide provides an in-depth analysis of the core reactivity of acetylated glucals, quantitative data on key transformations, detailed experimental protocols, and a perspective on their role in the drug development pipeline.

Introduction: The Versatile Glycal Scaffold

Acetylated glucals are cyclic enol ether derivatives of glucose, where the hydroxyl groups are protected by acetyl esters. The most common and widely used member of this class is 3,4,6-tri-O-acetyl-D-glucal.[1][2] The true "biological significance" of these molecules is indirect; it lies in their synthetic utility as foundational building blocks for carbohydrates that have direct biological and therapeutic relevance.[3] The presence of the endocyclic double bond and the protecting acetyl groups allows for a diverse range of chemical manipulations, making them indispensable intermediates in medicinal chemistry and glycobiology.[4][5]

The primary reactivity of acetylated glucals centers on two key transformations:

-

The Ferrier Rearrangement: A powerful Lewis acid-catalyzed reaction with a nucleophile that results in an allylic rearrangement to form 2,3-unsaturated glycosides.[5][6][7]

-

Electrophilic Addition: The double bond can undergo addition reactions, enabling the introduction of various functional groups at the C-2 position, a primary route for the synthesis of 2-deoxy sugars.[8][9]

These transformations provide access to carbohydrate derivatives that are often difficult to synthesize by other means.

Core Reactivity and Synthetic Applications

The utility of acetylated glucals is best understood through their reactivity, which provides gateways to several classes of biologically important molecules.

The Ferrier Rearrangement: A Gateway to Unsaturated Glycosides

The Ferrier rearrangement is arguably the most important reaction of acetylated glucals. In the presence of a Lewis acid, the glycal reacts with various nucleophiles (alcohols, thiols, carbon nucleophiles) to yield 2,3-unsaturated glycosides.[4][10] This reaction is synthetically valuable due to its typically high stereoselectivity, often favoring the α-anomer.[6][11] These unsaturated products are not only found in bioactive natural products but are also key intermediates for further functionalization.[3]

The choice of Lewis acid and solvent significantly impacts the reaction's efficiency and selectivity.

| Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |

| BF₃·Et₂O | CH₂Cl₂ | 45 | 1:2 | [12] |

| TMSOTf | CH₂Cl₂ | 73 | 1:1.5 | [12] |

| TMSOTf | CH₃CN | 65 | 1.5:1 | [12] |

| TMSOTf | CH₂Cl₂/CH₃CN | 77 | 1.2:1 | [12] |

| Montmorillonite K-10 | Dichloromethane (B109758) | 65-78 | High α-selectivity | [13][14] |

| 3,5-Dinitrobenzoic acid | Acetonitrile | 81 | Predominantly α | [7] |

| Cu(OTf)₂ | Dichloromethane | 92 | >20:1 | [15] |

| Yb(OTf)₃ | Dichloromethane | 95 | >20:1 | [15] |

Table 1: Comparison of various catalysts for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with different nucleophiles, showcasing the impact on yield and stereoselectivity.

Synthesis of 2-Deoxy Sugars and Their Biological Roles

2-Deoxy sugars are a critical class of carbohydrates found in numerous bioactive natural products, including cardiac glycosides and anticancer agents. Their synthesis is challenging due to the lack of a C-2 hydroxyl group to direct stereochemistry. Acetylated glucals provide an elegant solution. An electrophilic addition across the double bond, followed by reduction, yields the 2-deoxy sugar scaffold.[8][9]

A prime example of a biologically significant 2-deoxy sugar is 2-deoxy-D-glucose (2-DG).[8][16] 2-DG acts as a glycolysis inhibitor; it is taken up by glucose transporters and phosphorylated by hexokinase, but the resulting 2-DG-6-phosphate cannot be further metabolized.[17][18] This leads to ATP depletion and increased oxidative stress, effects that are particularly cytotoxic to cancer cells which are highly dependent on glycolysis (the Warburg effect).[17] This mechanism has led to the investigation of 2-DG as an anti-cancer agent and, more recently, as an antiviral therapeutic for COVID-19.[16][17]

| Compound | Target/Mechanism | Biological Activity | IC₅₀ Values | Reference |

| 2-Deoxy-D-glucose (2-DG) | Hexokinase / Glycolysis Inhibition | Anticancer, Antiviral | Cell-type dependent (e.g., U-87 Glioblastoma: ~5-10 mM) | [18] |

| 2-Fluoro-2-deoxy-D-glucose (2-FG) | Hexokinase / Glycolysis Inhibition | Potent Anticancer (Glioblastoma) | U-87 Cells: ~2.5-5 mM | [18] |

| N-Boc-protected amine derivative | Glycogen (B147801) Phosphorylase Inhibition | Potential Antidiabetic | 620 µM | [19] |

| 2-(β-D-glucopyranosyl)-benzimidazole | Glycogen Phosphorylase Inhibition | Potential Antidiabetic | Kᵢ = 8.6 µM | [19] |

| Various 2,3-unsaturated O-glycosides | α-glucosidase Inhibition | Potential Antidiabetic | Not specified, but showed activity | [20] |

Table 2: Biological activities and inhibitory concentrations of representative molecules derived from or related to synthetic pathways involving glucal precursors.

Key Experimental Protocols

The following protocols are generalized from established literature and provide a framework for the synthesis and application of acetylated glucals.

Protocol: Lewis Acid-Catalyzed Ferrier Rearrangement for O-Glycoside Synthesis

This protocol describes a general procedure for the synthesis of 2,3-unsaturated O-glycosides using a Lewis acid promoter.

Materials:

-

3,4,6-tri-O-acetyl-D-glucal

-

Glycosyl acceptor (alcohol, 1.1-1.5 equivalents)

-

Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf, Yb(OTf)₃, 10-20 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Activated 4 Å molecular sieves

-

Triethylamine (for quenching)

-

Saturated sodium bicarbonate solution, brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3,4,6-tri-O-acetyl-D-glucal (1 equivalent), the alcohol acceptor (1.2 equivalents), and activated 4 Å molecular sieves.

-

Solvent Addition: Add anhydrous dichloromethane via syringe. Stir the suspension at room temperature for 30 minutes.

-

Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -5 °C).[12] Add the Lewis acid promoter (e.g., 1.1 equivalents of TMSOTf) dropwise to the stirred solution.[12]

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can range from 30 minutes to several hours.[21]

-

Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Work-up: Dilute the mixture with dichloromethane and filter through a pad of celite to remove molecular sieves. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.[12][21]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 2,3-unsaturated glycoside.[21]

Role in the Drug Development Pipeline

Acetylated glucals are not therapeutic agents themselves, but they are critical starting materials in the drug discovery and development process. Their versatility allows for the rapid generation of diverse libraries of carbohydrate-based compounds, which can then be screened for biological activity.

The pathway from a simple acetylated glucal to a potential drug candidate follows a logical progression:

-

Precursor Synthesis: Acetylated glucals like this compound are synthesized on a large scale from readily available sugars like glucose.

-

Core Scaffold Synthesis: Using key reactions like the Ferrier rearrangement or electrophilic additions, the glucal is converted into a core scaffold, such as a 2,3-unsaturated glycoside or a 2-deoxy sugar.

-

Diversity-Oriented Synthesis (DOS): The core scaffold, which contains multiple functional groups, is then used to generate a library of analogues by reacting it with a variety of building blocks.

-

Biological Screening: The library of new compounds is screened against a specific biological target, such as an enzyme (e.g., glycosidase, glycogen phosphorylase) or a cell line (e.g., cancer cells).

-

Hit-to-Lead Optimization: "Hits" from the initial screen—compounds showing desired activity—are selected. Their structures are then systematically modified to improve potency, selectivity, and pharmacokinetic properties (ADME), leading to a "lead compound."

-

Preclinical Development: The optimized lead compound undergoes further testing before potentially entering clinical trials.

Conclusion and Future Outlook

Acetylated glucals are indispensable tools in the arsenal (B13267) of the modern carbohydrate chemist, researcher, and drug developer. Their biological significance is not found in their own structure, but is powerfully expressed through the diverse and complex molecules they help create. From the synthesis of 2-deoxy sugars that can starve cancer cells to the creation of novel glycosides that inhibit key metabolic enzymes, the synthetic pathways beginning with acetylated glucals are central to advancing our understanding of glycobiology and developing next-generation therapeutics. Future research will undoubtedly continue to uncover new catalysts and reaction conditions to further enhance the utility of these foundational building blocks, expanding the accessible chemical space for drug discovery and enabling the synthesis of ever more complex and potent bioactive glycoconjugates.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ferrier Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

A Comprehensive Technical Overview of Tri-O-acetyl-D-glucal

This document serves as a detailed resource for researchers, scientists, and professionals in drug development, providing essential chemical and physical data for Tri-O-acetyl-D-glucal.

Core Chemical Properties

This compound is a key intermediate in the synthesis of various carbohydrate-based structures and complex molecules. A clear understanding of its fundamental properties is crucial for its application in research and development.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₆O₇ | [1][2][3] |

| Molecular Weight | 272.25 g/mol | [1][2][3] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the compound name and its fundamental chemical identifiers.

Caption: Relationship between this compound and its molecular formula and weight.

References

The Glucal Double Bond: A Gateway to Novel Glycoconjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glucal double bond, a key structural motif in carbohydrate chemistry, serves as a versatile synthetic handle for the preparation of a diverse array of glycoconjugates and 2-deoxy sugars, many of which exhibit significant biological activity.[1] This guide provides a comprehensive overview of the core features of the glucal double bond, including its reactivity, stereochemical influence, and applications in the synthesis of complex carbohydrates.

Electronic Nature and Reactivity

The endocyclic enol ether moiety of the glucal double bond imparts a unique electronic character, rendering it susceptible to a range of chemical transformations. The π-system of the double bond is electron-rich, making it a potent nucleophile that readily reacts with various electrophiles.[2][3] This reactivity is the foundation for many of the synthetic applications of glucals.

Electrophilic addition to the glucal double bond typically proceeds through a two-step mechanism.[3][4][5][6] The initial attack of the electrophile on the double bond leads to the formation of a carbocationic intermediate, which is then trapped by a nucleophile. The regioselectivity of this addition is governed by the electronic and steric properties of both the glucal and the incoming electrophile.

Key Reactions of the Glucal Double Bond

The unique reactivity of the glucal double bond has been exploited in a multitude of synthetic transformations, providing access to a wide range of carbohydrate derivatives.

The Ferrier Rearrangement

One of the most powerful reactions involving glucals is the Ferrier rearrangement, an allylic rearrangement that allows for the synthesis of 2,3-unsaturated glycosides.[7][8][9] This reaction is typically catalyzed by a Lewis acid and proceeds through a delocalized allylic cation intermediate. The nucleophile then attacks the anomeric carbon (C-1) to afford the rearranged product.[10] The stereochemical outcome of the Ferrier rearrangement is often highly dependent on the reaction conditions and the nature of the nucleophile and protecting groups on the glucal.[7][8]

Table 1: Stereoselectivity in the Ferrier Rearrangement of Acetylated Glycals

| Glycal Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio |

| Tri-O-acetyl-D-glucal | Cyclohexanol | Bi(OTf)₃ (10) | CH₂Cl₂ | 1.5 | 88 | >95:5 |

| This compound | 1-Octanol | FeCl₃ (15) | CH₂Cl₂ | 2 | 82 | >95:5 |

| This compound | Propargyl alcohol | BF₃·OEt₂ (20) | CH₂Cl₂ | 1 | 89 | >95:5 |

| This compound | n-Butylthiol | Resin-H⁺ | Perfluoro-n-hexane | 14 | - | 1:1 |

| This compound | t-Butylthiol | Resin-H⁺ | Perfluoro-n-hexane | - | - | >20:1 |

| Tri-O-acetyl-D-galactal | Diosgenin | FeCl₃ | Et₂O/DCM (2:1) | 0.25 | - | - |

Data compiled from references[9][11][12].

Azidonitration

The azidonitration reaction provides a route to 2-azido-2-deoxy sugars, which are valuable precursors for the synthesis of aminosugars.[13] This reaction involves the addition of an azide (B81097) radical and a nitrate (B79036) group across the double bond. The stereoselectivity of the azidonitration is influenced by the protecting groups on the glucal, with conformationally constrained glucals often showing high selectivity.[13] For instance, 4,6-O-isopropylidene-3-O-triisopropylsilyl-D-glucal yields a 20:1 ratio of the D-gluco to the D-manno isomer.[13]

Epoxidation

Epoxidation of the glucal double bond, typically with reagents like dimethyldioxirane (B1199080) (DMDO), affords 1,2-anhydrosugars.[14] These epoxides are versatile intermediates that can be opened by various nucleophiles to yield 2-substituted glycosides with a trans-diaxial relationship between the new substituents at C-1 and C-2.

Stereochemical Control in Glucal Reactions

The stereochemical outcome of reactions involving the glucal double bond is a critical aspect of their synthetic utility. The conformation of the pyranose ring plays a significant role in directing the approach of reagents.[1][15][16] For many glucal derivatives, the preferred conformation is a half-chair, which exposes one face of the double bond to electrophilic attack more than the other.

Furthermore, the nature of the protecting groups on the hydroxyl moieties can exert a profound influence on the stereoselectivity of reactions.[17] For example, participating groups at C-3 can direct the formation of specific stereoisomers.

Synthesis of 2-Deoxyglycosides

A major application of glucal chemistry is the synthesis of 2-deoxyglycosides, which are components of many biologically active natural products.[18][19][20][21][22] The direct glycosylation of glucals with alcohols, promoted by a variety of reagents, is a common strategy.[18] Indirect methods, involving the installation of a temporary directing group at C-2, are also widely employed to achieve high stereocontrol, particularly for the synthesis of challenging 1,2-cis-glycosidic linkages.[19]

Table 2: Synthesis of 2-Deoxyglycosides from Glucals

| Glycal Derivative | Acceptor | Promoter/Catalyst | Key Feature |

| 3,4,6-Tri-O-acetyl-D-glucal | Various alcohols | Thiourea | Mild, organocatalytic |

| Glycosyl Halides | Alcohols | Silver salts | Koenigs-Knorr conditions |

| 2-SAc Glycosyl Bromides | Various acceptors | AgOTf | Exclusive β-configuration |

| Glycals | Alcohols | I₂/PhI(OAc)₂ | Diastereoselective α-glycosides |

Information sourced from references[18][19][21].

Experimental Protocols

General Procedure for the Ferrier Rearrangement of 3,6-Di-O-acetyl-D-glucal[11]

-

To a solution of 3,6-di-O-acetyl-D-glucal and the alcohol acceptor (1.2 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add 4 Å molecular sieves.

-

Stir the mixture for 30 minutes.

-

Add the Lewis acid promoter (e.g., Bi(OTf)₃, 10 mol%) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Dilute the reaction mixture with dichloromethane and filter through a pad of celite.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Chemo-enzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal from 3,4,6-Tri-O-acetyl-D-glucal[23]

Step 1: Enzymatic Deacetylation

-

Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate (B84403) buffer (pH 4.0) containing 20% acetonitrile.

-

Add immobilized lipase (B570770) from Candida rugosa.

-

Stir the mixture at room temperature and monitor the reaction by HPLC until the starting material is consumed.

Step 2: Acyl Migration

-

Remove the immobilized enzyme by filtration.

-

Adjust the pH of the filtrate to 8.6-9.5.

-

Maintain the reaction mixture at a temperature between 0°C and 25°C for 2 to 6 hours to induce selective C-4 to C-6 acyl migration.

-

Acidify the solution to a pH between 3 and 5 to stop the reaction.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and workflows.

Caption: Mechanism of Electrophilic Addition to the Glucal Double Bond.

Caption: The Ferrier Rearrangement of a Glucal.

Caption: A General Experimental Workflow for Glucal Chemistry.

Conclusion

The glucal double bond represents a cornerstone of modern carbohydrate synthesis. Its well-defined reactivity and the stereochemical nuances of its transformations provide chemists with a powerful toolkit for the construction of complex and biologically relevant molecules. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals engaged in the fields of glycochemistry, drug discovery, and materials science.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Selective formation of C-2 azidodeoxy-D-glucose derivatives from D-glucal precursors using the azidonitration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformational effects on glycoside reactivity: study of the high reactive conformer of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbohydrate conformation - Wikipedia [en.wikipedia.org]

- 17. Item - Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency - figshare - Figshare [figshare.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Methods for 2-Deoxyglycoside Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tri-O-acetyl-D-glucal solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tri-O-acetyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,6-Tri-O-acetyl-D-glucal (CAS No. 2873-29-2), a key synthetic intermediate in carbohydrate chemistry and drug development. Understanding its solubility is critical for designing synthetic routes, developing purification strategies, and formulating reaction mixtures.

Chemical and Physical Properties

This compound is a protected derivative of D-glucal. Its acetyl groups render it more soluble in organic solvents compared to its unprotected counterpart. It typically appears as a white to off-white crystalline powder.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₇ | [3][4] |

| Molecular Weight | 272.25 g/mol | [1][3] |

| Melting Point | 51-55 °C | [1][2][5][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Optical Rotation | [α]²⁵/D -12° to -16° (c=2 in Ethanol) | [6][7] |

Solubility Profile in Organic Solvents

The solubility of this compound has been reported in various organic solvents. The data, while generally consistent in indicating good solubility in chlorinated solvents and moderate solubility in alcohols, shows significant variation in highly polar aprotic solvents like DMSO. These discrepancies may arise from differences in experimental conditions (e.g., temperature, material purity, measurement technique).

| Solvent | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (734.62 mM); requires ultrasonic assistance. | [8] |

| Sparingly soluble: 1-10 mg/mL | [4] | |

| Ethanol | Soluble | [2][5][9] |

| Sparingly soluble: 1-10 mg/mL | [4] | |

| Slightly Soluble | [2] | |

| Chloroform | Soluble | [2][5][9] |

| Slightly Soluble | [2] | |

| Methanol | Slightly Soluble | [2] |

| Water | Insoluble | [2][5][9] |

Role in Pharmaceutical Synthesis

This compound is not typically used for its direct biological activity but serves as a versatile precursor or building block in the synthesis of complex carbohydrates and glycoconjugates.[2][9] Its primary application is in glycosylation reactions, which are fundamental to the synthesis of many pharmaceuticals, including antiviral, anticancer, and antibiotic compounds.[10] It is a key intermediate for producing oligosaccharides and derivatives like 3-acetamido-2,3-dideoxyhexopyranoses.[9][11]

Figure 1. Synthetic pathway from this compound to APIs.

Experimental Protocol: Determination of Solubility

This section outlines a general, qualitative method for determining the solubility of a compound like this compound in a given solvent. This protocol is based on standard laboratory techniques for solubility assessment.[12][13][14][15]

4.1 Materials

-

This compound

-

Selected solvents (e.g., DMSO, Ethanol, Chloroform, Water)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

-

Analytical balance

4.2 Procedure

-

Preparation : Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition : Add 0.25 mL of the selected solvent to the test tube.

-

Mixing : Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation : Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at a concentration of approximately 100 mg/mL.

-

Incremental Addition : If the solid is not fully dissolved, continue adding the solvent in 0.25 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 2.5 mL.

-

Classification :

-

Very Soluble : Dissolves in < 0.5 mL.

-

Soluble : Dissolves in 0.5 mL - 1.0 mL.

-

Sparingly Soluble : Dissolves in 1.0 mL - 2.5 mL.

-

Insoluble : Does not fully dissolve in 2.5 mL.

-

-

Heating (Optional) : For compounds that are sparingly soluble or insoluble at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

Figure 2. Experimental workflow for qualitative solubility testing.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2873-29-2 [chemicalbook.com]

- 3. 3,4,6-Tri-O-acetylglucal | C12H16O7 | CID 102891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. CAS No.2873-29-2,this compound Suppliers,MSDS download [lookchem.com]

- 6. 三乙酰葡萄烯糖 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 2873-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. The use of this compound and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]

- 15. chem.ws [chem.ws]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tri-O-acetyl-D-glucal

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4,6-tri-O-acetyl-D-glucal. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry who utilize NMR spectroscopy for structural elucidation. This document details the chemical shifts, coupling constants, and signal multiplicities, presents a standard experimental protocol for data acquisition, and includes visualizations to aid in the interpretation of the spectral data.

Introduction

Tri-O-acetyl-D-glucal is a key synthetic intermediate in carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of glycoconjugates and biologically active molecules. The double bond between C1 and C2, along with the acetyl protecting groups, allows for a variety of stereoselective transformations. Accurate structural verification of this compound is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide offers a detailed examination of its characteristic ¹H NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for each of its non-equivalent protons. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in CDCl₃ [1][2]

| Proton | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| H-1 | 6.48 | dd | 6.1, 1.0 |

| H-2 | 4.85 | dd | 6.1, 3.2 |

| H-3 | 5.38 – 5.29 | m | - |

| H-4 | 5.22 | dd | 7.6, 5.8 |

| H-5 | 4.30 – 4.23 | m | - |

| H-6a | 4.41 | dd | 12.1, 5.7 |

| H-6b | 4.20 | dd | 12.1, 3.1 |

| -OAc (3H) | 2.09 | s | - |

| -OAc (3H) | 2.08 | s | - |

| -OAc (3H) | 2.05 | s | - |

Note: "dd" denotes a doublet of doublets, "m" denotes a multiplet, and "s" denotes a singlet.

Experimental Protocol

The following section outlines a typical experimental procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1 Sample Preparation [3]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for acetylated carbohydrates due to its excellent dissolving properties and the location of its residual peak, which typically does not interfere with the signals of interest.[3]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. To ensure complete dissolution, the sample can be gently agitated using a vortex mixer.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][3] Many commercially available deuterated solvents already contain TMS.

3.2 NMR Data Acquisition [1][3][4]

-

Instrumentation: A high-field NMR spectrometer, typically 400 MHz or higher, is recommended for optimal signal dispersion and resolution.[1][4]

-

Tuning and Shimming: The instrument's probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp and symmetrical peaks.[3]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: A spectral width of approximately 12 ppm is appropriate.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Number of Scans: 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

3.3 Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.

Visualizations

4.1 Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the proton numbering corresponding to the data in Table 1.

Caption: Molecular structure of this compound with proton numbering.

4.2 Experimental Workflow for ¹H NMR Analysis

The logical flow of the experimental process, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: Workflow for the ¹H NMR analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Oligosaccharide Synthesis using Tri-O-acetyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-O-acetyl-D-glucal is a versatile and pivotal starting material in modern carbohydrate chemistry, serving as a key building block for the synthesis of a wide array of oligosaccharides and glycoconjugates.[1] Its inherent reactivity, conferred by the endocyclic double bond, allows for a variety of transformations, making it an invaluable tool for researchers in drug discovery and development. The acetyl protecting groups at the C-3, C-4, and C-6 positions provide stability and influence the stereochemical outcome of glycosylation reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in oligosaccharide synthesis. The primary focus is on the Ferrier rearrangement, a powerful method for the formation of 2,3-unsaturated glycosides, which are versatile intermediates for further chemical manipulation. Alternative synthetic strategies commencing from this compound are also discussed.

Key Applications

-

Synthesis of 2,3-Unsaturated Glycosides: this compound is a premier precursor for 2,3-unsaturated glycosides via the Ferrier rearrangement. These products are valuable intermediates for the synthesis of 2-deoxy-sugars and other modified carbohydrate structures.

-

Formation of O-, S-, N-, and C-Glycosides: The reactivity of the glycal double bond can be harnessed to form a variety of glycosidic linkages, which are crucial for the synthesis of diverse glycoconjugates.

-

Building Block for Complex Oligosaccharides: Through sequential glycosylation and deprotection steps, this compound can be used to construct complex oligosaccharide chains found in biologically active molecules.

Reaction Methodologies

The primary method for activating this compound as a glycosyl donor is the Lewis acid-catalyzed Ferrier rearrangement. However, other transformations of the double bond can also lead to intermediates suitable for glycosylation.

The Ferrier Rearrangement (O-Glycosylation)

The Ferrier rearrangement is a cornerstone reaction in glycal chemistry, involving the allylic rearrangement of the glycal in the presence of a nucleophile (a glycosyl acceptor) and a Lewis acid catalyst to yield 2,3-unsaturated glycosides.[2] The reaction proceeds through a resonance-stabilized allylic oxocarbenium ion intermediate.[3]

The generally accepted mechanism for the Lewis acid-catalyzed Ferrier rearrangement is depicted below. The Lewis acid (e.g., BF₃·OEt₂) activates the glycal, leading to the departure of the C-3 acetate (B1210297) and the formation of a delocalized allyloxocarbenium ion. The nucleophilic attack by the glycosyl acceptor at the anomeric carbon (C-1) results in the formation of the 2,3-unsaturated glycoside with the concomitant shift of the double bond.

Caption: Mechanism of the Ferrier Rearrangement.

Data Presentation: Ferrier Glycosylation of this compound

The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the choice of Lewis acid catalyst, solvent, and the nature of the glycosyl acceptor. The following tables summarize representative quantitative data for the glycosylation of this compound with various alcohols.

Table 1: Comparison of Lewis Acid Catalysts in the Ferrier Glycosylation of this compound with Phenol

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |

| 1 | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1 | 95 | >95:5 |

| 2 | SnCl₄ | CH₂Cl₂ | -78 | 0.17 | 83 | 86:14 |

| 3 | InCl₃ | CH₂Cl₂ | 25 | 0.5 | 92 | 85:15 |

| 4 | ZnCl₂ | Toluene | 25 | 1 | 90 | 89:11 |

Table 2: Ferrier Glycosylation of this compound with Various Alcohols using Bromodimethylsulfonium Bromide (BDMS) as Catalyst

| Entry | Glycosyl Acceptor | Time (min) | Yield (%) | Anomeric Ratio (α:β) |

| 1 | Methanol | 10 | 95 | 90:10 |

| 2 | Ethanol | 15 | 92 | 88:12 |

| 3 | Benzyl alcohol | 20 | 94 | 85:15 |

| 4 | Isopropanol | 30 | 85 | 80:20 |

| 5 | tert-Butanol | 60 | 75 | 70:30 |

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ferrier O-Glycosylation

This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides from this compound and an alcohol acceptor.

Materials:

-

This compound

-

Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv) and the glycosyl acceptor (1.2 equiv).

-

Dissolve the solids in anhydrous CH₂Cl₂.

-

Cool the solution to the desired temperature (typically between -20 °C and 0 °C).

-

Slowly add the Lewis acid catalyst (0.1 - 1.0 equiv) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated disaccharide.

Protocol 2: Synthesis of a Disaccharide via Ferrier Glycosylation

This protocol provides a specific example of the synthesis of a disaccharide using this compound as the donor and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as the acceptor.[4]

Materials:

-

This compound

-

1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

-

Anhydrous benzene

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Triethylamine

-

Silica gel and solvents for purification

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.1 equiv) in anhydrous benzene.

-

Add BF₃·OEt₂ (1.0 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 24 hours, monitoring by TLC.

-

Quench the reaction with triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 6-O-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.[4]

Experimental Workflow

The general workflow for the synthesis and purification of an oligosaccharide using this compound is outlined below.

Caption: General experimental workflow for oligosaccharide synthesis.

Alternative Glycosylation Strategies

While the Ferrier rearrangement is the most common, other methods can be employed to transform this compound into valuable intermediates for oligosaccharide synthesis.

Azidonitration

The double bond of this compound can undergo azidonitration to introduce an azide (B81097) group at C-2, which can then be reduced to an amine. This provides a route to 2-amino-2-deoxy sugars.

Epoxidation